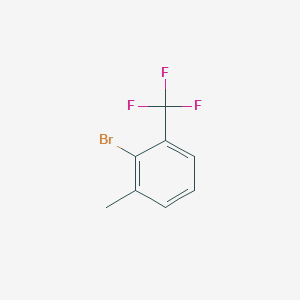

2-ブロモ-1-メチル-3-(トリフルオロメチル)ベンゼン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

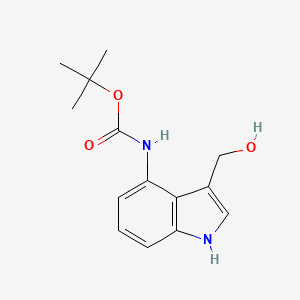

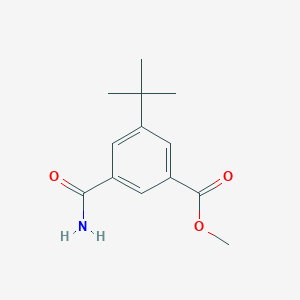

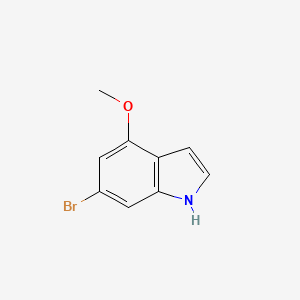

2-Bromo-1-methyl-3-(trifluoromethyl)benzene is a halogenated aromatic compound that features a bromine and a trifluoromethyl group attached to a benzene ring, which also contains a methyl substituent. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions and transformations.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves the selective halogenation of benzene or its derivatives. For instance, the synthesis of 1-bromo-3,5-bis(trifluoromethyl)benzene is achieved by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . Although the specific synthesis of 2-Bromo-1-methyl-3-(trifluoromethyl)benzene is not detailed in the provided papers, similar methodologies could be applied, adjusting the starting materials and reaction conditions to introduce the appropriate substituents at the desired positions on the benzene ring.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the determination of the structure of 2-(N,N-dimethylaminomethylene) derivative from a benzothiophene compound . The presence of substituents like bromine and trifluoromethyl groups can influence the electron distribution and steric hindrance in the molecule, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Halogenated benzene derivatives can participate in various chemical reactions. For example, 1-bromo-2-(trifluoromethoxy)benzene can be treated with lithium diisopropylamide (LDA) to generate phenyllithium intermediates, which can undergo further transformations . The bromine atom in such compounds is typically a good leaving group, allowing for nucleophilic substitution reactions. The trifluoromethyl group can also influence the reactivity of the compound due to its strong electron-withdrawing effect.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by their molecular structure. For instance, the presence of rotational isomers and their interconversion at different temperatures can be observed in the NMR spectra of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene . The electron-withdrawing trifluoromethyl group and the electron-donating methyl group in 2-Bromo-1-methyl-3-(trifluoromethyl)benzene would affect its chemical properties, such as reactivity and acidity, as well as physical properties like boiling point and solubility.

科学的研究の応用

化学合成

“2-ブロモ-1-メチル-3-(トリフルオロメチル)ベンゼン”は、様々な化学合成プロセスで使用されています。 そのユニークな分子構造により、いくつかの有機化合物の製造における重要な成分となっています .

農薬用途

“2-ブロモ-1-メチル-3-(トリフルオロメチル)ベンゼン”から合成できるトリフルオロメチルピリジン(TFMP)誘導体は、農薬業界で広く使用されています。 主に害虫から作物を保護するために使用されています .

医薬品用途

TFMP誘導体は、医薬品業界でも用途が見出されています。 TFMP部分を有するいくつかの医薬品が市販されています。現在、多くの候補が臨床試験中です .

獣医用途

獣医業界では、TFMP部分を有する2つの製品が市販されています。 これらの製品は、様々な動物の健康問題の治療に使用されています .

トリフルオロメチルピリジンの合成

“2-ブロモ-1-メチル-3-(トリフルオロメチル)ベンゼン”は、トリフルオロメチルピリジンの合成に使用されます。トリフルオロメチルピリジンは、農薬および医薬品有効成分における重要な構造モチーフです .

作物保護製品の製造

TFMP誘導体のうち、”2-ブロモ-1-メチル-3-(トリフルオロメチル)ベンゼン”から合成される2,3-ジクロロ-5-(トリフルオロメチル)ピリジン(2,3,5-DCTF)は、いくつかの作物保護製品の合成における化学中間体として使用されます .

Safety and Hazards

The compound has been classified with the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P233, P240, P273, P303+P361+P353, P305+P351+P338, indicating measures to prevent fire and explosion, to avoid breathing dust/fume/gas/mist/vapors/spray, and to rinse cautiously with water for several minutes in case of contact with eyes .

作用機序

Mode of Action

Benzene derivatives often undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile replaces a hydrogen atom in the aromatic ring. The presence of the bromine and trifluoromethyl groups on the benzene ring can influence the reactivity and orientation of these reactions.

特性

IUPAC Name |

2-bromo-1-methyl-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-5-3-2-4-6(7(5)9)8(10,11)12/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWSTGYAPNVWGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1099597-98-4 |

Source

|

| Record name | 2-Bromo-3-(trifluoromethyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1291770.png)

![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)